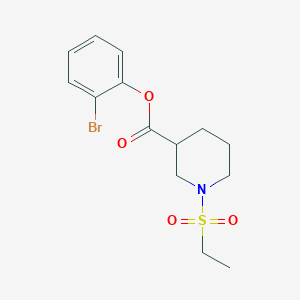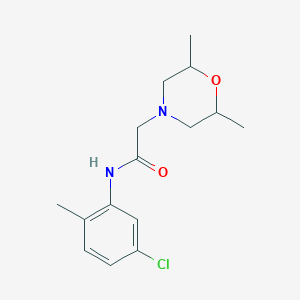![molecular formula C18H19N3OS B5320409 N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5320409.png)
N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide, also known as CPI-455, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for cancer. It is a member of the imidazo[2,1-b][1,3]thiazole family of compounds, which have been found to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide is not fully understood, but it is believed to target the WDR5 protein, which is involved in the regulation of gene expression. By inhibiting the activity of WDR5, this compound may disrupt the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the histone methyltransferase MLL1, which is involved in the regulation of gene expression. Additionally, this compound has been found to inhibit the growth of bacteria, suggesting that it may have potential as an antibacterial agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide is that it has shown efficacy in a wide range of cancer types, making it a potential candidate for use in a variety of clinical settings. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize dosing and predict potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide. One area of focus could be on understanding its mechanism of action in greater detail, which could lead to the development of more potent and selective inhibitors. Additionally, further preclinical studies could be conducted to explore its potential as a combination therapy with other anti-cancer agents. Finally, clinical trials could be conducted to evaluate its safety and efficacy in human patients with various types of cancer.
Synthesemethoden
The synthesis of N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with cyclopropyl isocyanate to form an imidazo[2,1-b][1,3]thiazole intermediate. This intermediate is then reacted with propylamine and phenylboronic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo. Additionally, this compound has been found to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-cyclopropyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-2-10-20(14-8-9-14)17(22)16-12-23-18-19-15(11-21(16)18)13-6-4-3-5-7-13/h3-7,11-12,14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOACOYVSOHJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC1)C(=O)C2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-piperidin-1-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5320353.png)
![N-[2-(benzyloxy)benzyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5320365.png)

![2-{[2-(benzyloxy)-3-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5320389.png)
![N-(2-azepan-1-ylethyl)-N-methylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5320391.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5320396.png)
![({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)(oxo)acetic acid](/img/structure/B5320404.png)
![6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5320416.png)
![1-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-3-oxopropyl}-1H-1,2,3-benzotriazole](/img/structure/B5320421.png)
![N-{4-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]phenyl}-N-methylacetamide](/img/structure/B5320435.png)
![2-cyclopentyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5320442.png)